An In-Depth Technical Guide on the Core Chemical Properties of 2,5-Dimethoxy-3-nitrobenzoic acid
An In-Depth Technical Guide on the Core Chemical Properties of 2,5-Dimethoxy-3-nitrobenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-3-nitrobenzoic acid is a multifaceted organic compound that serves as a valuable building block in synthetic chemistry. Its aromatic structure, featuring a benzoic acid moiety substituted with two methoxy groups and a nitro group, provides a unique combination of functional groups that drive its reactivity and utility.[1] This guide offers a comprehensive exploration of its fundamental chemical properties, synthesis, reactivity, and safety considerations to support its application in research and development.
Core Chemical and Physical Properties
2,5-Dimethoxy-3-nitrobenzoic acid typically presents as a light yellow to orange crystalline powder.[2][3][4] Its key physicochemical properties are summarized below:
| Property | Value |
| CAS Number | 17894-26-7 |
| Molecular Formula | C₉H₉NO₆[1][2] |
| Molecular Weight | 227.17 g/mol [2] |
| Melting Point | 183-187 °C[4] |
| Appearance | Light yellow to yellow to orange powder/crystal[2][3][4] |
| Purity | >98.0% (GC)(T)[2][3] |
The presence of two methoxy groups enhances its solubility in organic solvents, while the electron-withdrawing nitro group influences its acidity and overall chemical behavior.[1]
Synthesis and Elucidation of Structure
The primary synthetic route to 2,5-dimethoxy-3-nitrobenzoic acid involves the nitration of 2,5-dimethoxybenzoic acid. A procedural example for a similar compound, 2,5-dichloro-3-nitrobenzoic acid, involves suspending the starting benzoic acid derivative in concentrated sulfuric acid and adding a mixture of concentrated sulfuric and nitric acids at a controlled temperature.[5] The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed, and purified by recrystallization.[5]
The structural confirmation of 2,5-dimethoxy-3-nitrobenzoic acid is achieved through standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the nitro (NO₂) group.
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Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
Caption: Reactivity profile of 2,5-Dimethoxy-3-nitrobenzoic acid, highlighting the synthetic pathways stemming from its key functional groups.
Safety and Handling
As with all nitro-substituted compounds, appropriate safety precautions are essential when handling 2,5-dimethoxy-3-nitrobenzoic acid. [1]
-
Hazard Identification: This compound is known to cause skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [6][7]* Handling: Use only in a well-ventilated area and avoid breathing dust. [6][7]Wash hands and any exposed skin thoroughly after handling. [6][7]* Storage: Store in a well-ventilated place and keep the container tightly closed. [6][7]Store locked up. [6][7]* First Aid: In case of skin contact, wash with plenty of soap and water. [8]If in eyes, rinse cautiously with water for several minutes. [6]If inhaled, remove the person to fresh air. [6][7]
Conclusion
2,5-Dimethoxy-3-nitrobenzoic acid is a chemical compound with significant potential in synthetic organic chemistry. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it a valuable intermediate for the synthesis of a wide range of target molecules. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
References
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